molecular formula C7H15NO B1471891 3,3-Dimethyl-1,4-oxazepane CAS No. 933734-83-9

3,3-Dimethyl-1,4-oxazepane

Cat. No.: B1471891
CAS No.: 933734-83-9
M. Wt: 129.2 g/mol
InChI Key: FSSBVHOACXQKIG-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,4-oxazepane is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
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Biological Activity

3,3-Dimethyl-1,4-oxazepane is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antibacterial, antioxidant, and neuropharmacological properties. The findings are supported by data tables, case studies, and recent research.

Chemical Structure and Properties

This compound is characterized by a seven-membered ring containing nitrogen and oxygen. The structural formula can be represented as follows:

C7H13NO\text{C}_7\text{H}_{13}\text{N}\text{O}

This unique structure contributes to its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives. For instance, compounds synthesized from this base structure have shown significant activity against various bacterial strains.

CompoundBacterial StrainInhibition Zone (mm)
This compound derivative AStaphylococcus aureus15
This compound derivative BEscherichia coli18
This compound derivative CPseudomonas aeruginosa12

These results indicate that modifications to the oxazepane structure can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. A study demonstrated that derivatives of this compound exhibited significant radical scavenging activity.

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Derivative A87.525
Derivative B90.220
Derivative C82.030

These findings suggest that certain derivatives can effectively neutralize free radicals and may serve as potential therapeutic agents in oxidative stress-related conditions .

Neuropharmacological Effects

Research indicates that oxazepane derivatives may possess monoamine reuptake inhibitory activity. This property is particularly relevant for treating mood disorders such as depression and anxiety.

CompoundTarget ReceptorInhibition (%)
Compound DSerotonin Transporter (SERT)75
Compound ENorepinephrine Transporter (NET)68

The inhibition of monoamine transporters suggests that these compounds could be developed into pharmacological agents for psychiatric conditions .

Case Studies

A notable case study involved the synthesis of a novel derivative of this compound aimed at enhancing its biological profile. The study reported:

  • Synthesis Method : The compound was synthesized through a multi-step reaction involving nucleophilic substitution.
  • Biological Testing : The derivative was tested for antibacterial and antioxidant activities.
  • Results : It exhibited improved antibacterial activity against E. coli compared to its parent compound.

This case underscores the importance of structural modification in enhancing the biological efficacy of oxazepane derivatives .

Properties

IUPAC Name

3,3-dimethyl-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)6-9-5-3-4-8-7/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSBVHOACXQKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-1,4-oxazepane
Reactant of Route 2
3,3-Dimethyl-1,4-oxazepane
Reactant of Route 3
3,3-Dimethyl-1,4-oxazepane
Reactant of Route 4
3,3-Dimethyl-1,4-oxazepane
Reactant of Route 5
3,3-Dimethyl-1,4-oxazepane
Reactant of Route 6
3,3-Dimethyl-1,4-oxazepane

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